2-[4-(Oxolan-3-ylamino)phenyl]ethanol
Description
2-[4-(Oxolan-3-ylamino)phenyl]ethanol is a synthetic compound featuring an ethanol moiety linked to a phenyl ring substituted with an oxolane (tetrahydrofuran) amino group at the para position. The oxolane group introduces a five-membered oxygen-containing ring, which may enhance solubility and influence molecular interactions. The ethanol group and aromatic system are common in bioactive molecules, such as β-agonists and receptor antagonists .
Properties
IUPAC Name |
2-[4-(oxolan-3-ylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-7-5-10-1-3-11(4-2-10)13-12-6-8-15-9-12/h1-4,12-14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKOYFRYXPBYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=C(C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[4-(Oxolan-3-ylamino)phenyl]ethanol with analogous ethanol derivatives and related aromatic systems from the evidence:
Key Structural and Functional Comparisons:
Substituent Effects on Solubility: The oxolane group in the target compound is expected to improve water solubility compared to lipophilic substituents like the tetramethylbutyl group in . This contrasts with phenylethanolamine A (), where nitro and methoxy groups reduce solubility but enhance receptor binding. The methylsulfanyl group in benzimidazolium derivatives () contributes to moderate solubility but enhances π-π stacking in crystal structures .
Biological Activity: Phenylethanolamine A () and benzimidazolium derivatives () demonstrate the significance of aromatic ethanolamines in bioactivity. The oxolane amino group in the target compound may mimic these interactions but with altered selectivity due to steric and electronic effects.
Crystallographic and Synthetic Insights: Ethanol is frequently used as a solvent in crystallizing similar compounds (e.g., ), suggesting its utility in isolating the target compound . SHELX software () is widely employed for structural refinement of such molecules, underscoring its role in validating hypothetical models of the target compound .
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